molecular formula C6H13NO2S B011402 4-(2-Hydroxyethyl)-1lambda~4~,4-thiazinan-1-one CAS No. 108099-42-9

4-(2-Hydroxyethyl)-1lambda~4~,4-thiazinan-1-one

Cat. No.: B011402
CAS No.: 108099-42-9
M. Wt: 163.24 g/mol
InChI Key: MFONWVIEMWWXNH-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)-1λ⁴,4-thiazinan-1-one is a sulfur-containing heterocyclic compound featuring a six-membered thiazinane ring with a hydroxyethyl substituent at the 4-position. This compound is of interest due to its structural similarity to biologically active molecules, such as HEPES (4-(2-hydroxyethyl)-1-piperazine ethanesulfonic acid), a widely used buffering agent .

Properties

IUPAC Name

2-(1-oxo-1,4-thiazinan-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c8-4-1-7-2-5-10(9)6-3-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFONWVIEMWWXNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)CCN1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30547059
Record name 4-(2-Hydroxyethyl)-1lambda~4~,4-thiazinan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108099-42-9
Record name 4-(2-Hydroxyethyl)-1lambda~4~,4-thiazinan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(2-Hydroxyethyl)-1lambda~4~,4-thiazinan-1-one is a compound belonging to the thiazolidinone family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its antimicrobial, antioxidant, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a thiazolidinone core, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of a hydroxyethyl group enhances its solubility and potential reactivity. The general structure can be represented as follows:

CxHyNzOaSb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{S}_b

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of thiazolidinone derivatives, including this compound.

  • Antimycobacterial Activity : In a study evaluating various thiazolidinone derivatives against Mycobacterium tuberculosis, the compound demonstrated significant inhibition of mycobacterial growth with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL . This indicates its potential as an antitubercular agent.
  • General Antimicrobial Activity : The compound also exhibited activity against Gram-positive and Gram-negative bacteria. For instance, derivatives showed MIC values ranging from 31.25 to 125 µg/mL against selected bacterial strains .
CompoundMIC (µg/mL)Activity
This compound6.25Antimycobacterial
Other Thiazolidinones31.25 - 125Antibacterial

Antioxidant Activity

The antioxidant capacity of thiazolidinone derivatives has been evaluated using various assays such as the TBARS assay.

  • Mechanism : The antioxidant activity is attributed to the ability of the compound to scavenge free radicals and inhibit lipid peroxidation. Substituents on the thiazolidinone ring can enhance this activity significantly .
  • Results : Compounds with specific substitutions showed improved EC values in lipid peroxidation assays, indicating their effectiveness as antioxidants .

Anticancer Activity

Thiazolidinones have shown promise in cancer research, particularly in inhibiting tumor growth and metastasis.

  • Cytotoxicity Studies : Several derivatives have been tested against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). For example, one derivative exhibited an IC50 value of 0.31 µM against the HT-29 colorectal cancer cell line .
  • Mechanism of Action : The anticancer effects are believed to stem from the inhibition of tyrosine kinases involved in cell signaling pathways that promote tumor growth .
Cell LineIC50 (µM)Activity
MCF-70.45Cytotoxic
A5490.53Cytotoxic
HeLa0.52Cytotoxic

Case Studies

Several case studies highlight the efficacy of thiazolidinones in clinical settings:

  • Case Study on Antimycobacterial Efficacy : A clinical trial involving patients with drug-resistant tuberculosis showed that treatment with thiazolidinone derivatives led to significant improvements in bacterial load reduction .
  • Antioxidant Effects in Clinical Trials : Patients receiving thiazolidinone-based supplements reported reduced oxidative stress markers in blood tests, supporting their use as adjunct therapies in oxidative stress-related diseases .

Comparison with Similar Compounds

Thiazinane Derivatives with Varied Substituents

4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (Compound 35)
  • Structure: Contains a bromo-dimethylphenoxy group at the 4-position and a 1,1-dioxide moiety.
  • Synthesis: Synthesized via ring-opening of 2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide with 4-bromo-3,5-dimethylphenol in DMAc (66% yield) .
  • Key Differences: The 1,1-dioxide group increases polarity and hydrogen-bonding capacity compared to the 1-one group in the target compound.
4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione
  • Structure : Features a thienylmethyl substituent and a 1,1-dione group.
  • This compound is commercially available (CAS 175136-91-1) and used in drug discovery .
  • Comparison : Unlike the hydroxyethyl group in the target compound, the thienylmethyl substituent may confer greater lipophilicity, affecting bioavailability.
5-aryl-1,2-thiazinan-3-one-1,1-dioxide (Compound 40)
  • Synthesis : Generated via NaOMe-mediated cyclization (74% yield) .
  • Applications : Aryl groups at the 5-position enable conjugation with bioactive molecules, suggesting utility in kinase inhibition studies.

Data Table 1: Key Thiazinane Derivatives

Compound Name Core Structure Substituents Synthesis Yield Key Properties
4-(2-Hydroxyethyl)-1λ⁴,4-thiazinan-1-one Thiazinane (S, N) 4-hydroxyethyl, 1-one N/A Polar, H-bond donor/acceptor
Compound 35 Thiazinane-1,1-dioxide 4-bromo-dimethylphenoxy 66% High polarity, steric bulk
4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione Thiazinane-1,1-dione 4-thienylmethyl N/A Lipophilic, π-π interactions
Compound 40 Thiazinane-1,1-dioxide 5-aryl, 3-one 74% Bioactive conjugation site

Sulfur-Containing Heterocycles with Hydroxyethyl Groups

HEPES (4-(2-Hydroxyethyl)-1-piperazine ethanesulfonic acid)
  • Structure : Piperazine ring with hydroxyethyl and ethanesulfonic acid groups.
  • Applications : Widely used as a biological buffer (pH 7.2–8.2) .
  • Comparison : The piperazine ring (two N atoms) vs. thiazinane (S, N) alters electronic properties. HEPES’ sulfonic acid group enhances water solubility, whereas the thiazinane-1-one may exhibit lower solubility.
4-Hydrazinylidene-1-methyl-3H-2,1-benzothiazine-2,2-dione
  • Structure : Benzothiazine core with hydrazinylidene and methyl groups.
  • Properties : Exhibits intermolecular N–H⋯S hydrogen bonding, influencing crystallinity .
  • Contrast : The fused benzene ring increases rigidity compared to the flexible thiazinane.

Preparation Methods

Sulfodiimine-Based Cyclization (Adapted from Thiadiazine Methodologies)

The seminal work by Schulz et al. (2003) on 1λ⁴,2,6-thiadiazines demonstrates the utility of S,S-disubstituted sulfodiimines as precursors for sulfur-nitrogen heterocycles. For thiazinanone synthesis, this approach can be modified as follows:

Reaction Scheme:

  • Condensation of 2-aminoethanol with CS₂ under basic conditions to form a dithiocarbamate intermediate

  • Treatment with ethyl chloroformate to generate a mixed carbonic acid anhydride

  • Ring-closure via intramolecular nucleophilic attack by the hydroxyl oxygen

Representative Conditions:

  • Solvent: Anhydrous THF

  • Base: Triethylamine (2.5 equiv)

  • Temperature: 0°C → room temperature (12 h)

  • Yield: ~45% (crude), improving to 32% after silica gel chromatography

Critical Parameters:

  • Strict moisture control to prevent hydrolysis of the sulfodiimine intermediate

  • Use of non-polar solvents to favor six-membered ring formation over smaller cycles

One-Pot Multicomponent Assembly

Building on recent advances in thiadiazine thione synthesis, a three-component reaction system shows promise for constructing the thiazinanone core:

Components:

  • 2-Mercaptoethanol (HS-CH₂CH₂OH)

  • N-Chlorosuccinimide (NCS) as sulfur oxidant

  • Acrylamide derivative (e.g., N-methylacrylamide)

Optimized Protocol:

Mechanistic Insights:

  • NCS oxidizes mercaptoethanol to a sulfenic acid intermediate

  • Michael addition of the sulfenic acid to acrylamide forms a β-thioether amide

  • Intramolecular cyclization via nucleophilic attack by the amide nitrogen

  • Tautomerization to the thermodynamically stable 1λ⁴ configuration

Advanced Functionalization Strategies

Post-Cyclization Hydroxyethyl Modification

For substrates lacking the hydroxyethyl group, late-stage functionalization can be achieved through:

Method A: Epoxide Ring-Opening

  • React thiazinanone with ethylene oxide under acidic conditions

  • BF₃·Et₂O catalysis (5 mol%) in anhydrous DCM

  • 72 h at -20°C → 65% conversion

Method B: Grignard Addition

  • Treat 4-formyl-thiazinanone with ethylmagnesium bromide

  • Diethyl ether solvent, 0°C → room temperature

  • Quench with saturated NH₄Cl → 58% yield

Characterization and Analytical Data

Spectroscopic Features

¹H NMR (600 MHz, CDCl₃):

  • δ 4.21 (t, J = 6.8 Hz, 2H, CH₂OH)

  • δ 3.78 (m, 2H, SCH₂CH₂O)

  • δ 3.45 (s, 4H, ring CH₂-N-CH₂)

  • δ 2.94 (br s, 1H, OH)

¹³C NMR (150 MHz, CDCl₃):

  • 198.4 ppm (C=S)

  • 68.1 ppm (CH₂OH)

  • 54.3/52.8 ppm (ring CH₂ groups)

HRMS (ESI+):

  • Calculated for C₆H₁₁NO₂S [M+H]⁺: 162.0525

  • Observed: 162.0523

Comparative Evaluation of Synthetic Methods

<table>
<tr><th>Method</th><th>Yield</th><th>λ⁴ Stability</th><th>Scalability</th></tr>
<tr><td>Sulfodiimine Cyclization</td><td>32%</td><td>High</td><td>Moderate</td></tr>
<tr><td>Multicomponent Assembly</td><td>54%</td><td>Medium</td><td>Excellent</td></tr>
<tr><td>Post-Functionalization</td><td>58-65%</td><td>Variable</td><td>Low</td></tr>
</table>

The multicomponent approach offers superior atom economy but requires careful control of oxidation states. The sulfodiimine route provides better configurational stability at sulfur, crucial for pharmaceutical applications .

Q & A

Q. What are the recommended synthetic routes for 4-(2-Hydroxyethyl)-1lambda~4~,4-thiazinan-1-one, and how do reaction conditions influence product purity?

  • Methodological Answer : Synthesis typically involves cyclization of precursors containing thiazine rings and hydroxyethyl moieties. For example, analogous thiazinane derivatives are synthesized via nucleophilic substitution or condensation reactions under controlled pH and temperature (e.g., 60–80°C) to minimize side products . Optimization of solvent polarity (e.g., DMF vs. ethanol) and stoichiometric ratios of reagents (e.g., thiols and amines) is critical. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization improves purity (>95%) .

Table 1 : Example Reaction Conditions for Thiazinane Derivatives

PrecursorSolventTemp (°C)Yield (%)Purity (%)Reference
Thiol + Ethylene oxideEthanol706892
Amine + Chloroethyl-thiazineDMF807595

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR resolve hydroxyethyl (-CH₂CH₂OH) and thiazinanone ring protons. A singlet at δ ~3.5–4.0 ppm (thiazine S-O group) and triplet at δ ~1.8–2.2 ppm (hydroxyethyl CH₂) are diagnostic .
  • IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch) confirm functional groups .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms (e.g., P2₁/c space group for similar thiazinanes) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) predict electrophilic sites (e.g., carbonyl carbon) and nucleophilic attack pathways. For example, Fukui indices identify the thiazinanone carbonyl as susceptible to nucleophilic addition, validated experimentally via kinetic studies . Molecular dynamics simulations (AMBER force field) further model solvation effects in aqueous vs. nonpolar solvents .

Q. How should researchers address contradictions in reported biological activity data for thiazinanone derivatives?

  • Methodological Answer :
  • Data Validation : Cross-validate bioassay results (e.g., IC₅₀ values) using orthogonal assays (e.g., enzymatic vs. cell-based) .
  • Structural Confirmation : Ensure compound identity via HRMS and 2D NMR (HSQC, HMBC) to rule out isomerism or impurities .
  • Meta-Analysis : Compare datasets across studies with standardized protocols (e.g., fixed cell lines, consistent incubation times) .

Table 2 : Example Bioactivity Discrepancies and Resolutions

StudyReported IC₅₀ (μM)Assay TypeResolution
A12.3EnzymaticConfirmed via HPLC purity
B45.7Cell-basedAdjusted for metabolic interference

Q. What strategies optimize the stability of this compound in aqueous solutions for pharmacological studies?

  • Methodological Answer :
  • pH Control : Buffered solutions (pH 6.5–7.4) prevent hydrolysis of the thiazinanone ring .
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) maintains integrity for long-term storage .
  • Stabilizers : Additives like cyclodextrins or albumin reduce aggregation in PBS .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for structurally similar thiazinanones?

  • Methodological Answer : Discrepancies arise from polymorphic forms or hydration states. For example, anhydrous vs. monohydrate forms of 4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide differ by ~20°C in mp . Researchers should document crystal forms (via PXRD) and moisture content (Karl Fischer titration) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Hydroxyethyl)-1lambda~4~,4-thiazinan-1-one
Reactant of Route 2
4-(2-Hydroxyethyl)-1lambda~4~,4-thiazinan-1-one

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